2,6-Dichlorobenzamide-3,4,5-d3
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Overview
Description
2,6-Dichlorobenzamide-3,4,5-d3 is a deuterium-labeled derivative of 2,6-Dichlorobenzamide. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecular structure allows for the study of pharmacokinetics and metabolic profiles of drugs, as deuterium can act as a tracer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorobenzamide-3,4,5-d3 involves the deuteration of 2,6-Dichlorobenzamide. One common method includes the reaction of 2,6-dichlorobenzonitrile with water and sodium hydroxide, followed by the addition of hydrogen peroxide. The reaction is carried out at a controlled temperature to ensure the proper incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to achieve high yield and purity. The use of deuterium gas or deuterated reagents is essential to ensure the incorporation of deuterium atoms into the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzamide-3,4,5-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2,6-Dichlorobenzamide-3,4,5-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemicals, where precise tracking of molecular transformations is required
Mechanism of Action
The mechanism of action of 2,6-Dichlorobenzamide-3,4,5-d3 involves its role as a tracer in various studies. The deuterium atoms in the compound allow for the tracking of its movement and transformation within a system. This is particularly useful in pharmacokinetic studies, where the compound’s absorption, distribution, metabolism, and excretion can be monitored .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzamide: The non-deuterated version of the compound.
2,4-Dichlorobenzamide: A similar compound with chlorine atoms at different positions on the benzene ring.
3,4-Dichlorobenzamide: Another related compound with different chlorine atom positions
Uniqueness
2,6-Dichlorobenzamide-3,4,5-d3 is unique due to the incorporation of deuterium atoms, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking and analysis of the compound’s behavior in various systems, making it a valuable tool in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C7H5Cl2NO |
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Molecular Weight |
193.04 g/mol |
IUPAC Name |
2,6-dichloro-3,4,5-trideuteriobenzamide |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i1D,2D,3D |
InChI Key |
JHSPCUHPSIUQRB-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)C(=O)N)Cl)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.